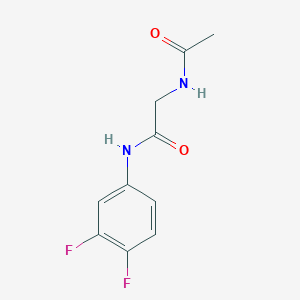![molecular formula C32H23NO4 B5159600 1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione](/img/structure/B5159600.png)
1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione, also known as MBID, is a synthetic compound that belongs to the class of isoindolequinones. MBID has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
作用機序
The mechanism of action of 1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione is not fully understood, but it is believed to involve the modulation of various signaling pathways. For example, this compound has been shown to activate the p38 MAPK pathway, which plays a crucial role in regulating apoptosis and inflammation. This compound also inhibits the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Furthermore, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound induces apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. This compound also inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by suppressing the NF-κB pathway. Furthermore, this compound reduces oxidative stress and inflammation in the brain by activating the Nrf2 pathway, which plays a crucial role in the defense against oxidative stress.
実験室実験の利点と制限
1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research purposes. This compound also exhibits potent biological activity at low concentrations, making it a cost-effective compound for research. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its toxicity profile and pharmacokinetic properties are not fully understood. Therefore, further studies are needed to determine the safety and efficacy of this compound in vivo.
将来の方向性
For 1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione research include elucidating its mechanism of action, evaluating its safety and efficacy in animal models and clinical trials, exploring its potential as a therapeutic agent, and developing novel analogs with improved properties.
合成法
The synthesis of 1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione involves the reaction of 4-methoxybenzaldehyde, 4-methoxyphenylhydrazine, and phthalic anhydride in the presence of a catalyst. The reaction proceeds through a condensation reaction, followed by cyclization and dehydration to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and the amount of catalyst.
科学的研究の応用
1,2-bis(4-methoxyphenyl)-3-phenyl-2H-benzo[f]isoindole-4,9-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has neuroprotective effects by reducing oxidative stress and inflammation in the brain. These properties make this compound a promising candidate for the development of novel therapeutics for various diseases.
特性
IUPAC Name |
2,3-bis(4-methoxyphenyl)-1-phenylbenzo[f]isoindole-4,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23NO4/c1-36-23-16-12-21(13-17-23)30-28-27(31(34)25-10-6-7-11-26(25)32(28)35)29(20-8-4-3-5-9-20)33(30)22-14-18-24(37-2)19-15-22/h3-19H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNQBMTBHBBEIJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C3C(=C(N2C4=CC=C(C=C4)OC)C5=CC=CC=C5)C(=O)C6=CC=CC=C6C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl {[allyl(formyl)amino]methyl}phosphonate](/img/structure/B5159534.png)
![3-[1-({1-[(2E)-2-methyl-2-buten-1-yl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]-1-propanol trifluoroacetate (salt)](/img/structure/B5159543.png)
![N-{4-[(3-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B5159546.png)
![5-methoxy-N-[2-(1H-pyrazol-1-yl)benzyl]-2-furamide](/img/structure/B5159551.png)
![methyl 5-methyl-2-phenyl-4-(4-phenyl-1-piperazinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5159559.png)



![1-(3,4-dimethylphenyl)-3,5-dimethyl-4-[(3-nitrophenyl)diazenyl]-1H-pyrazole](/img/structure/B5159587.png)
![methyl (4-{[1-(4-tert-butylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)acetate](/img/structure/B5159594.png)
![2-[(cyclohexylmethyl)(methyl)amino]-1-phenylethanol](/img/structure/B5159598.png)

![methyl 5H-dibenzo[b,f]azepine-5-carboxylate](/img/structure/B5159616.png)
![1-(3-chlorophenyl)-4-[1-(3-furoyl)-3-piperidinyl]piperazine](/img/structure/B5159620.png)